Methyl 7-(tert-butyldimethylsilyloxy)heptanoate

CAS No.:

Cat. No.: VC15910905

Molecular Formula: C14H30O3Si

Molecular Weight: 274.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H30O3Si |

|---|---|

| Molecular Weight | 274.47 g/mol |

| IUPAC Name | methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate |

| Standard InChI | InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3 |

| Standard InChI Key | SZQNWRCZHPDCGA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

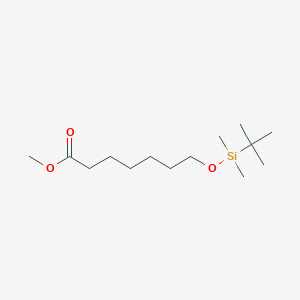

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate (C₁₄H₃₀O₃Si) consists of a seven-carbon aliphatic chain with a methyl ester at C1 and a TBDMS-protected hydroxyl group at C7 (Fig. 1). The TBDMS group—comprising a silicon atom bonded to two methyl groups and a tert-butyl moiety—confers steric bulk and electronic shielding, critical for preventing undesired side reactions during synthesis .

Molecular Formula: C₁₄H₃₀O₃Si

Molecular Weight: 274.48 g/mol

CAS Registry Number: 1864056 (fluoro derivative analog)

Synthesis and Manufacturing

Silylation of 7-Hydroxyheptanoic Acid

The most direct pathway involves sequential protection and esterification:

-

Silyl Protection: 7-Hydroxyheptanoic acid reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding 7-(tert-butyldimethylsilyloxy)heptanoic acid .

-

Methyl Esterification: The carboxylic acid is treated with methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions to form the methyl ester .

Reaction Scheme:

Alkylation of Methyl Hept-6-enoate

Alternative approaches employ olefin intermediates:

-

Epoxidation: Methyl hept-6-enoate is epoxidized using m-chloroperbenzoic acid (m-CPBA).

-

Ring-Opening Silylation: The epoxide undergoes nucleophilic attack by a silylating agent (e.g., TBDMSOTf) to install the protected hydroxyl group .

Industrial-Scale Considerations

Large-scale production faces challenges in minimizing silicon waste and optimizing catalyst turnover. Recent advances leverage continuous-flow reactors with immobilized imidazole catalysts, achieving >90% yield with reduced reaction times.

Applications in Pharmaceutical Synthesis

Prostaglandin Analog Preparation

Methyl 7-(TBDMSO)heptanoate serves as a key intermediate in synthesizing EP4 receptor agonists, such as 3,7-dithia-16-phenyl-PGE₁ (Fig. 2) . The TBDMS group ensures regioselective functionalization of the hydroxyl group during:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to install aryl groups at C16.

-

Oxidation/Reduction Sequences: Controlled oxidation of secondary alcohols to ketones without deprotection .

Deprotection Strategies

The TBDMS group is cleaved under mild conditions using tetrabutylammonium fluoride (TBAF) or HF-pyridine, restoring the hydroxyl group for subsequent reactions :

Future Directions and Innovations

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume